11-Hydroxyundecyl diethylcarbamodithioate
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Overview
Description
11-Hydroxyundecyl diethylcarbamodithioate is an organic compound with the molecular formula C16H33NOS2 It is a derivative of carbamodithioic acid and is characterized by the presence of a hydroxyundecyl group and a diethylcarbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxyundecyl diethylcarbamodithioate typically involves the reaction of 11-bromoundecanol with diethylcarbamodithioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
11-Hydroxyundecyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The diethylcarbamodithioate moiety can be reduced to form corresponding thiols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 11-oxo-undecyl diethylcarbamodithioate.
Reduction: Formation of 11-hydroxyundecyl thiol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-Hydroxyundecyl diethylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 11-Hydroxyundecyl diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyundecyl group can form hydrogen bonds with active sites of enzymes, while the diethylcarbamodithioate moiety can chelate metal ions, thereby inhibiting enzyme activity. This dual interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
11-Hydroxyundecylphosphonic acid: Similar in structure but contains a phosphonic acid group instead of a diethylcarbamodithioate moiety.
11-Hydroxyundecyl diselenide: Contains a diselenide linkage instead of a diethylcarbamodithioate group.
Uniqueness
11-Hydroxyundecyl diethylcarbamodithioate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to chelate metal ions and form stable complexes makes it particularly valuable in medicinal chemistry and industrial applications .
Properties
CAS No. |
663932-65-8 |
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Molecular Formula |
C16H33NOS2 |
Molecular Weight |
319.6 g/mol |
IUPAC Name |
11-hydroxyundecyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C16H33NOS2/c1-3-17(4-2)16(19)20-15-13-11-9-7-5-6-8-10-12-14-18/h18H,3-15H2,1-2H3 |
InChI Key |
HWWZXHJHOWCITD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCCCCCCCCCCCO |
Origin of Product |
United States |
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